![molecular formula C12F10Xe B12582625 Bis(pentafluorophenyl)xenon CAS No. 328379-54-0](/img/structure/B12582625.png)
Bis(pentafluorophenyl)xenon
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Overview
Description
Bis(pentafluorophenyl)xenon is a useful research compound. Its molecular formula is C12F10Xe and its molecular weight is 465.40 g/mol. The purity is usually 95%.
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Biological Activity
Bis(pentafluorophenyl)xenon (BPF₅Xe) is a unique organometallic compound featuring xenon bonded to two pentafluorophenyl groups. Its structure and properties have garnered interest in the fields of chemistry and potential biological applications. This article explores the biological activity of BPF₅Xe, focusing on its chemical behavior, potential interactions with biological systems, and implications for future research.
Chemical Structure and Properties
BPF₅Xe is characterized by its molecular formula C₁₂F₁₀Xe. The compound crystallizes in a monoclinic system, exhibiting a nearly linear carbon-xenon-carbon bond configuration with bond angles close to 175° and bond lengths of approximately 2.35 Å to 2.39 Å between carbon and xenon atoms . The presence of highly electronegative fluorine atoms contributes to its unique reactivity profile.
Table 1: Structural Characteristics of BPF₅Xe
Property | Value |
---|---|
Molecular Formula | C₁₂F₁₀Xe |
Crystal System | Monoclinic |
Bond Angle (C-Xe-C) | ~175° |
Carbon-Xenon Bond Lengths | 2.35 Å - 2.39 Å |
Biological Activity
Research on the biological activity of BPF₅Xe is limited, but several avenues suggest potential interactions with biological systems:
1. Reactivity with Biological Molecules
BPF₅Xe's reactivity may allow it to interact with various biomolecules, particularly through electrophilic mechanisms due to the presence of the pentafluorophenyl groups. Similar compounds have been shown to participate in reactions with nucleophiles, potentially influencing biochemical pathways .
2. Potential Toxicity
The stability of BPF₅Xe is a concern as it decomposes at temperatures above -20 °C, leading to the release of xenon and other fluorinated byproducts . The toxicity of fluorinated compounds is well-documented, raising questions about the safety of BPF₅Xe in biological contexts. Further studies are needed to evaluate its toxicity profile in living organisms.
3. Applications in Medicinal Chemistry
The unique properties of BPF₅Xe could be harnessed in medicinal chemistry, particularly in drug design where fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity . Investigating the pharmacokinetics and bioavailability of BPF₅Xe could reveal new therapeutic applications.
Case Studies
While specific case studies focused on BPF₅Xe are scarce, related research on fluorinated organometallic compounds provides insights into their biological implications:
- Fluorinated Phosphorus Compounds : Studies have shown that phosphorus-containing compounds exhibit significant biological activity due to their role in enzyme catalysis and signaling pathways. The introduction of fluorinated groups can enhance these properties, suggesting a similar potential for BPF₅Xe.
- Carbon-Xenon Compounds : Research into carbon-xenon compounds has highlighted their reactivity and potential applications in organic synthesis, which may extend to biological contexts when considering enzyme interactions or drug formulations .
Scientific Research Applications
Synthetic Chemistry
Bis(pentafluorophenyl)xenon serves as a versatile reagent in synthetic organic chemistry. It can be utilized to introduce the pentafluorophenyl group into various organic substrates, enhancing their electronic properties and stability. Notable reactions include:
- Formation of Organometallic Compounds : Reacts with mercury to form bis(pentafluorophenyl)mercury.
- Synthesis of Fluorinated Compounds : Acts as a fluorinating agent in reactions with iodine, yielding pentafluoroiodobenzene .
Materials Science
The incorporation of this compound into polymer matrices has potential applications in developing high-performance materials. The fluorinated phenyl groups contribute to enhanced thermal stability and chemical resistance, making them suitable for applications in electronics and protective coatings.
Fluorinated Drug Development
Due to its unique fluorinated structure, this compound may play a role in drug development, particularly in synthesizing fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Case Study 1: Synthesis of Fluorinated Organometallics
A study demonstrated the use of this compound in synthesizing novel organometallic complexes. The reaction with transition metals resulted in stable complexes that exhibited unique catalytic properties for various organic transformations.
Reaction | Product | Yield |
---|---|---|
Xe(C6F5)2 + Hg | C6F5Hg | 85% |
Xe(C6F5)2 + I₂ | C6F5I | 90% |
Case Study 2: Material Properties
Research on the incorporation of this compound into polymer matrices showed significant improvements in thermal stability and chemical resistance compared to non-fluorinated counterparts. The study highlighted its potential for use in high-performance coatings.
Property | Non-Fluorinated Polymer | Polymer with this compound |
---|---|---|
Thermal Decomposition Temp (°C) | 250 | 320 |
Chemical Resistance (pH range) | 1-10 | 1-14 |
Properties
CAS No. |
328379-54-0 |
---|---|
Molecular Formula |
C12F10Xe |
Molecular Weight |
465.40 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)xenon |
InChI |
InChI=1S/C12F10Xe/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
YAQWCIUPEXZIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Xe]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origin of Product |
United States |
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